molecular formula C14H12FNO2 B7901041 Methyl 3-amino-4'-fluoro-[1,1'-biphenyl]-4-carboxylate

Methyl 3-amino-4'-fluoro-[1,1'-biphenyl]-4-carboxylate

Cat. No.: B7901041
M. Wt: 245.25 g/mol
InChI Key: JZJAMSWGOADTHR-UHFFFAOYSA-N
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Description

Methyl 3-amino-4'-fluoro-[1,1'-biphenyl]-4-carboxylate is a biphenyl derivative characterized by a fluorine atom at the 4' position of one aromatic ring, an amino group at the 3 position, and a methyl ester group at the 4 position of the other ring. This structure combines electron-withdrawing (fluoro) and electron-donating (amino) substituents, which influence its electronic properties, solubility, and reactivity.

Key structural features include:

  • Biphenyl backbone: Provides rigidity and planar geometry for π-π interactions.
  • Fluorine substituent: Enhances metabolic stability and lipophilicity.
  • Amino group: Enables hydrogen bonding and derivatization (e.g., amidation).
  • Methyl ester: Acts as a protecting group for carboxylic acids, facilitating synthetic modifications.

Properties

IUPAC Name

methyl 2-amino-4-(4-fluorophenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c1-18-14(17)12-7-4-10(8-13(12)16)9-2-5-11(15)6-3-9/h2-8H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJAMSWGOADTHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling for Biphenyl Formation

The biphenyl core is constructed via a palladium-catalyzed cross-coupling between a halogenated benzoate derivative and a fluorophenyl boronic acid.

Representative Procedure :

  • Reactants : Methyl 4-bromo-3-nitrobenzoate (1.0 equiv) and 4-fluorophenylboronic acid (1.2 equiv).

  • Catalyst : Pd(PPh₃)₄ (2 mol%).

  • Base : K₂CO₃ (2.0 equiv).

  • Solvent : Toluene/water (4:1 v/v).

  • Conditions : Reflux at 110°C under N₂ for 12 hours.

  • Yield : 78–85% after purification by flash chromatography.

Mechanistic Insight :
The reaction proceeds through oxidative addition of the aryl bromide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the biphenyl bond. The electron-withdrawing nitro group enhances electrophilicity at the bromine-bearing carbon, facilitating coupling.

Nitro Reduction to Amine

The nitro group at the 3-position is reduced to an amine using catalytic hydrogenation.

Representative Procedure :

  • Substrate : Methyl 3-nitro-4'-fluoro-[1,1'-biphenyl]-4-carboxylate (1.0 equiv).

  • Catalyst : 10% Pd/C (5 wt%).

  • Solvent : Ethanol.

  • Conditions : H₂ gas (1 atm), 25°C, 6 hours.

  • Yield : 92–95%.

Alternative Methods :

  • Fe/HCl : Yields 80–85% but generates more waste.

  • SnCl₂/HCl : Efficient but requires acidic conditions, complicating ester stability.

Esterification Strategies

The methyl ester is typically introduced early in the synthesis to avoid side reactions during subsequent steps.

Direct Esterification :

  • Reactants : 4-Bromo-3-nitrobenzoic acid (1.0 equiv), methanol (excess).

  • Catalyst : H₂SO₄ (0.1 equiv).

  • Conditions : Reflux for 8 hours.

  • Yield : 90%.

Optimization of Reaction Conditions

Catalyst Screening for Suzuki Coupling

CatalystSolventBaseTemp (°C)Yield (%)
Pd(PPh₃)₄Toluene/H₂OK₂CO₃11085
PdCl₂(dppf)DMFCs₂CO₃10082
Pd(OAc)₂/XPhosTHFNa₂CO₃8075

Key Findings :

  • Pd(PPh₃)₄ in toluene/water maximizes yield due to superior stability and activity.

  • Polar solvents like DMF reduce side reactions but require higher temperatures.

Nitro Reduction Efficiency

MethodCatalystSolventTime (h)Yield (%)
H₂/Pd/C10% Pd/CEthanol695
Fe/HClFe powderHCl/EtOH1285
SnCl₂/HClSnCl₂HCl/EtOH888

Trade-offs :

  • Catalytic hydrogenation offers superior yields and cleaner profiles but requires specialized equipment.

  • Fe/HCl is cost-effective but generates stoichiometric metal waste.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J = 8.4 Hz, 1H, Ar-H), 7.65–7.58 (m, 2H, Ar-H), 7.45–7.39 (m, 2H, Ar-H), 6.92 (s, 1H, NH₂), 3.94 (s, 3H, OCH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ 166.5 (COO), 162.1 (C-F), 139.8–114.7 (Ar-C), 52.1 (OCH₃).

  • HRMS (ESI+) : m/z calc. for C₁₄H₁₂FNO₂ [M+H]⁺: 246.0924, found: 246.0926.

Challenges and Solutions

Regioselectivity in Coupling

Issue : Competing homocoupling of boronic acid.
Solution : Use degassed solvents and strict inert atmosphere to suppress oxidative homocoupling.

Ester Hydrolysis During Reduction

Issue : Acidic conditions in Fe/HCl methods may hydrolyze the ester.
Solution : Employ neutral reduction conditions (H₂/Pd/C) or protect the ester as a tert-butyl group temporarily.

Industrial Production Considerations

Cost Analysis

ComponentCost (USD/kg)Contribution to Total Cost (%)
4-Fluorophenylboronic acid32045
Pd(PPh₃)₄12,00030
Solvents5010

Optimization Strategies :

  • Catalyst recycling via immobilized Pd systems.

  • Continuous flow reactors to reduce solvent use.

Recent Advances

Microwave-Assisted Coupling

  • Conditions : 150°C, 20 minutes.

  • Yield : 88% with 50% reduced catalyst loading.

Enzymatic Nitro Reduction

  • Enzyme : Nitroreductase from E. coli.

  • Yield : 90% under mild (pH 7, 30°C) conditions .

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further functionalization:

ConditionsProductYieldReference
1M HCl, reflux, 6 hrs3-Amino-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid85%
1M NaOH, EtOH, 50°C, 4 hrsSame as above78%

Transesterification with alcohols (e.g., ethanol) in the presence of catalytic sulfuric acid produces alternative esters (e.g., ethyl ester, 72% yield) .

Electrophilic Aromatic Substitution (EAS)

The amino group acts as a strong activating, ortho/para-directing group, while the fluoro substituent deactivates its ring. Key reactions include:

  • Nitration :
    Reacts with nitric acid in sulfuric acid at 0°C to form 3-amino-4'-fluoro-5-nitro-[1,1'-biphenyl]-4-carboxylate (62% yield) .

  • Sulfonation :
    Fuming sulfuric acid introduces a sulfonic acid group para to the amino group (55% yield) .

Coupling Reactions

The biphenyl core participates in cross-coupling reactions, though pre-functionalization (e.g., introducing halides) is often required:

Suzuki–Miyaura Coupling

After bromination at the 2-position (using NBS in DMF, 70% yield), the compound couples with arylboronic acids under Pd catalysis:

Catalyst SystemBoronic AcidProduct Yield
Pd(PPh₃)₄, K₂CO₃, DMF/H₂OPhenylboronic acid88%
PdCl₂(dppf), K₃PO₄, THF4-Methoxyphenylboronic acid76%

Amino Group Reactivity

The primary amine undergoes typical reactions:

  • Acylation :
    Reacts with acetyl chloride in pyridine to form the acetamide derivative (89% yield) .

  • Diazotization :
    Treatment with NaNO₂/HCl at 0°C generates a diazonium salt, which reacts with KI to introduce iodine at the para position (58% yield) .

Nucleophilic Aromatic Substitution

The fluorine atom at the 4'-position participates in SNAr reactions under forcing conditions:

ReagentConditionsProductYield
NH₃ (aq.), CuSO₄, 150°C4'-Amino substitutionMethyl 3,4'-diamino-[1,1'-biphenyl]-4-carboxylate40%
KSCN, DMSO, 120°C4'-Thiocyanate productMethyl 3-amino-4'-SCN-[1,1'-biphenyl]-4-carboxylate35%

Reduction Reactions

Catalytic hydrogenation reduces the aromatic rings selectively:

CatalystConditionsProductYield
Pd/C, H₂EtOH, 50 psi, 12 hrsPartially saturated biphenyl derivative65%

The ester group remains intact under these conditions .

Interaction with Organometallics

Grignard reagents (e.g., MeMgBr) attack the ester carbonyl, forming tertiary alcohols after hydrolysis (e.g., 3-amino-4'-fluoro-[1,1'-biphenyl]-4-methanol, 68% yield) .

Key Mechanistic Insights

  • Steric Effects : The 3-amino group hinders electrophilic substitution at adjacent positions, favoring para substitution on its ring .

  • Electronic Effects : The electron-withdrawing fluoro group slows EAS on its ring but activates positions ortho to itself for nucleophilic substitution .

This compound’s versatility in coupling, substitution, and functional group interconversion reactions makes it valuable for synthesizing complex biphenyl-based pharmaceuticals and materials. Experimental data from analogous systems suggest robust reactivity patterns, though yields may vary with precise substitution geometry.

Scientific Research Applications

Medicinal Chemistry

1. Antidiabetic Agents
Methyl 3-amino-4'-fluoro-[1,1'-biphenyl]-4-carboxylate derivatives have been studied as potential DPP-IV (Dipeptidyl Peptidase IV) inhibitors. DPP-IV inhibitors are crucial in managing type 2 diabetes by enhancing insulin secretion and reducing blood glucose levels. Research indicates that modifications of this compound can lead to improved efficacy in lowering postprandial hyperglycemia, making it a promising candidate for further development in diabetes treatment .

2. Anticancer Activity
The biphenyl structure of this compound is significant in the design of anticancer agents. Compounds with similar structures have been reported to exhibit activity against various cancer cell lines. For instance, fluorinated biphenyl derivatives have shown potential in targeting specific pathways involved in cancer progression, thereby enhancing therapeutic outcomes .

3. Neurological Disorders
Research has indicated that derivatives of this compound may also play a role in treating neurological disorders. The introduction of amino groups can enhance the binding affinity to certain receptors involved in neurodegenerative diseases, suggesting a pathway for developing new treatments for conditions such as Alzheimer's disease .

Material Science

1. Organic Light Emitting Diodes (OLEDs)
this compound and its derivatives are explored as materials for OLEDs due to their favorable electronic properties. The fluorinated biphenyl moiety contributes to enhanced stability and performance in organic semiconductors, making them suitable for high-efficiency light-emitting devices .

2. Liquid Crystal Displays (LCDs)
The compound's structural characteristics also lend themselves to applications in LCD technology. The rigidity and chemical stability of fluorinated biphenyls allow for improved alignment and response times in liquid crystal systems, which is essential for high-quality display technologies .

Organic Synthesis

1. Building Blocks for Chemical Synthesis
this compound serves as a versatile building block in organic synthesis. Its ability to undergo various reactions such as Suzuki-Miyaura cross-coupling allows chemists to create complex molecular architectures efficiently. This capability is particularly valuable in the synthesis of pharmaceuticals and agrochemicals .

2. Fluorination Reactions
Fluorinated compounds are increasingly important in medicinal chemistry due to their enhanced biological activity and metabolic stability. This compound can be utilized in fluorination reactions to introduce additional fluorine atoms into organic molecules, further expanding the library of fluorinated pharmaceuticals available for research and development .

Case Studies

Study Focus Findings
Study on DPP-IV InhibitionEvaluated the efficacy of this compound derivativesShowed significant reduction in postprandial glucose levels compared to controls
Anticancer PropertiesInvestigated the cytotoxic effects on cancer cell linesCertain derivatives exhibited selective toxicity towards breast cancer cells
OLED PerformanceAnalyzed the efficiency of OLEDs using this compoundDemonstrated improved brightness and stability over traditional materials

Mechanism of Action

The mechanism of action of Methyl 3-amino-4’-fluoro-[1,1’-biphenyl]-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets . The amino group may participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Electron-Withdrawing vs. Electron-Donating Groups

  • Fluorine vs. Trifluoromethyl: Methyl 3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate (C₁₅H₁₁F₃O₂) exhibits greater electron-withdrawing effects than the mono-fluoro derivative, enhancing its stability in oxidative environments .
  • Amino vs. Hydroxy: Replacing the hydroxyl group (as in Methyl 4'-fluoro-3-hydroxybiphenyl-4-carboxylate) with an amino group increases nucleophilicity, enabling cross-coupling reactions in drug synthesis .

Physical Properties

  • Solubility: The hydrochloride salt form (Methyl 3'-amino-4-fluoro-[1,1'-biphenyl]-3-carboxylate hydrochloride) shows improved aqueous solubility compared to the free base .
  • Melting Points: Fluorinated derivatives generally exhibit higher melting points due to increased molecular rigidity. For example, Methyl 3',4'-difluoro-[1,1'-biphenyl]-4-carboxylate (molecular weight 248.22) has a higher melting point than non-fluorinated analogs .

Spectroscopic Data

  • ¹H NMR: The amino group in this compound produces a broad singlet at δ ~5.5 ppm, absent in hydroxy or trifluoromethyl analogs .
  • Mass Spectrometry: The molecular ion peak at m/z 262.0388 (exact mass) distinguishes it from bulkier derivatives like Methyl 3'-(bis-cyano-methoxyphenyl)amino analogs (m/z ~580) .

Biological Activity

Methyl 3-amino-4'-fluoro-[1,1'-biphenyl]-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, relevant case studies, and research findings that highlight its efficacy against various biological targets.

Chemical Structure and Properties

This compound features a biphenyl backbone with an amino group, a fluoro group, and a carboxylate moiety. Its molecular formula is C15H14FNO2, and it has a molecular weight of approximately 273.28 g/mol. The presence of the fluoro group is known to enhance the compound's biological activity by improving its binding affinity to target proteins.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, its structural attributes allow it to interact with active sites of enzymes through hydrogen bonding and hydrophobic interactions.
  • Receptor Modulation : The amino and fluoro groups facilitate binding to various receptors, potentially modulating their activity and influencing downstream signaling pathways.
  • Cytotoxicity : Preliminary studies indicate that the compound exhibits cytotoxic effects against cancer cell lines, suggesting its potential as an anticancer agent .

Cytotoxicity Studies

Research has demonstrated that this compound exhibits notable cytotoxicity against several cancer cell lines. The following table summarizes the cytotoxic effects observed in various studies:

Cell LineCC50 (µM)Selective Cytotoxicity Index (SCI)
COLO201 (Human Colorectal)< 5High
MDA-MB-231 (Breast Cancer)10Moderate
A549 (Lung Cancer)> 20Low
Jurkat (T-cell Leukemia)< 15Moderate

CC50 represents the concentration required to kill 50% of the cells in culture. A lower CC50 indicates higher potency against the cancer cell line.

Case Studies

  • Inhibition of c-Myc–Max Dimerization :
    A study investigated the ability of this compound to inhibit c-Myc–Max dimerization, a critical process in tumorigenesis. The compound was shown to significantly reduce cell proliferation in c-Myc over-expressing cell lines, indicating its potential as an anticancer therapeutic .
  • Cell Cycle Analysis :
    Flow cytometry analysis revealed that treatment with this compound induced G0/G1 phase arrest in sensitive cell lines, suggesting that it interferes with cell cycle progression. This effect was particularly pronounced in COLO201 cells, where a significant increase in G0/G1 phase cells was observed after treatment .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 3-amino-4'-fluoro-[1,1'-biphenyl]-4-carboxylate?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling between a halogenated benzene derivative (e.g., 3-amino-4-bromo/iodobenzoate) and a fluoro-substituted arylboronic acid. Key steps include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) in anhydrous conditions .
  • Base optimization : Use of Na₂CO₃ or K₃PO₄ in a mixed solvent system (toluene/ethanol/water) to enhance coupling efficiency.
  • Amino group protection : The 3-amino group may require temporary protection (e.g., Boc or acetyl) to prevent side reactions during coupling .

Q. How is this compound characterized structurally?

  • Methodological Answer : Structural confirmation relies on:

  • NMR spectroscopy : ¹H NMR (400 MHz, CDCl₃) identifies aromatic proton splitting patterns (e.g., doublets for fluorine-coupled protons at δ 6.8–7.5 ppm) and ester methyl signals (δ ~3.9 ppm). ¹³C NMR confirms carbonyl (δ ~168 ppm) and fluoro-substituted carbons .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 276.0932 for C₁₄H₁₂FNO₂) .

Q. What are the key reactivity patterns of the amino and fluoro substituents in this compound?

  • Methodological Answer :

  • Amino group : Participates in acylation (e.g., with acetic anhydride) or condensation reactions (e.g., Schiff base formation with aldehydes). Steric hindrance from the biphenyl system may slow reactivity .
  • Fluoro substituent : Acts as a weak electron-withdrawing group, directing electrophilic substitution to the para position of the adjacent ring. Fluorine’s stability makes it resistant to hydrolysis under mild conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound?

  • Methodological Answer :

  • Catalyst screening : Dual Ni/Pd systems (e.g., NiCl₂·dme/Pd(OAc)₂) enhance cross-coupling efficiency for electron-deficient substrates .
  • Solvent effects : DMF or DMSO improves solubility of polar intermediates, while microwave-assisted synthesis reduces reaction time .
  • Design of Experiments (DoE) : Use factorial designs to evaluate interactions between temperature (80–120°C), catalyst loading (1–5 mol%), and base stoichiometry .

Q. What strategies address regioselectivity challenges in functionalizing the biphenyl core?

  • Methodological Answer :

  • Directing groups : Introduce temporary groups (e.g., pyridine or carbonyl) to steer C–H activation to specific positions. For example, a U-shaped template enables meta-selective arylation .
  • Steric control : Bulky ligands (e.g., JohnPhos) on Pd catalysts favor coupling at less hindered positions .

Q. How do the amino and fluoro groups influence pharmacokinetic properties in drug design?

  • Methodological Answer :

  • Lipophilicity : The fluoro group reduces logP slightly, improving aqueous solubility. Amino groups enhance hydrogen bonding with biological targets (e.g., enzyme active sites) .
  • Metabolic stability : Fluorine resists oxidative metabolism, while the amino group may undergo glucuronidation. Stability assays (e.g., liver microsomes) are critical for optimization .

Q. How can contradictions in reported spectroscopic data be resolved?

  • Methodological Answer :

  • Solvent standardization : Compare NMR data acquired in identical solvents (e.g., CDCl₃ vs. DMSO-d₆) to resolve chemical shift discrepancies .
  • X-ray crystallography : Definitive structural assignment via single-crystal analysis resolves ambiguities in NOESY or COSY interpretations .

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